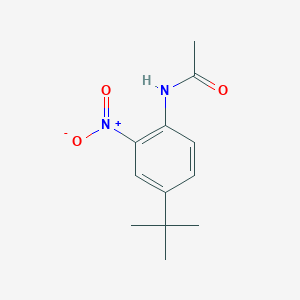

N-(4-tert-Butyl-2-nitrophenyl)acetamide

Description

Contextualization within Substituted Nitroaromatic and Acetanilide (B955) Systems

N-(4-tert-Butyl-2-nitrophenyl)acetamide belongs to two important classes of organic compounds: substituted nitroaromatics and acetanilides. Nitroaromatic compounds, characterized by one or more nitro groups (–NO2) attached to an aromatic ring, are fundamental in industrial chemistry. nih.gov They are synthesized primarily through nitration, an electrophilic aromatic substitution reaction. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making these compounds key precursors for a wide array of chemical products, including dyes, polymers, and pharmaceuticals. nih.govscielo.br

On the other hand, acetanilide, or N-phenylacetamide, and its derivatives are crucial intermediates in organic synthesis. patsnap.comwikipedia.org The acetamido group (–NHCOCH3) is a significant functional group that can direct the position of incoming substituents during electrophilic aromatic substitution reactions. researchgate.net The synthesis of acetanilides is typically achieved through the acetylation of anilines. ijtsrd.combyjus.com

The combination of both the nitro and acetamido groups on the same benzene (B151609) ring, as seen in this compound, creates a molecule with distinct chemical properties. The interplay between the electron-withdrawing nitro group and the activating acetamido group, along with the sterically bulky tert-butyl group, dictates its reactivity and potential applications.

Significance as a Foundational Structure in Organic Synthesis and Material Science Precursors

The strategic placement of the functional groups in this compound makes it a valuable foundational structure for the synthesis of more complex molecules. The nitro group can be readily reduced to an amino group, which opens up a plethora of synthetic possibilities, including the formation of various heterocyclic compounds and the development of novel dyes and pharmaceuticals.

In the realm of material science, nitroaromatic compounds are being explored for their potential in creating advanced materials. For instance, the presence of nitro groups can influence the electronic and optical properties of materials, making them suitable for applications in electronics and photonics. Research into the decomposition of substituted nitrobenzenes provides insights into their stability and potential use in energetic materials. nih.gov Furthermore, the detection of nitroaromatic compounds is a significant area of research in environmental monitoring and security, with studies focusing on developing sensitive detection methods. acs.org

Overview of Current Research Trajectories and Academic Significance

Current research involving this compound and related structures is multifaceted. Synthetic chemists are exploring efficient and regioselective methods for its synthesis. For example, a study on the nitration of anilines using Fe(NO3)3·9H2O as a promoter and nitro source reported the synthesis of N-(4-(tert-Butyl)-2-nitrophenyl)acetamide in good yield. rsc.org

From a theoretical standpoint, computational studies are being employed to understand the structure-property relationships of substituted nitroaromatics. These studies help in predicting the reactivity, toxicity, and environmental impact of such compounds. nih.govunc.edu The unique substitution pattern of this compound, with the bulky tert-butyl group, also presents an interesting case for studying steric and electronic effects on molecular geometry and reactivity.

The academic significance of this compound lies in its utility as a model system for investigating fundamental concepts in organic chemistry, such as electrophilic aromatic substitution, functional group interplay, and reaction mechanisms. Its derivatives are also subjects of crystallographic studies to understand their solid-state structures and intermolecular interactions. nih.govnih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H16N2O3 |

| Molar Mass | 236.27 g/mol chembk.com |

| Appearance | White solid rsc.org |

| Monoisotopic Mass | 236.11609 Da |

This table presents some of the key physicochemical properties of the compound.

NMR Spectroscopy Data for this compound

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl3) |

| ¹H NMR | 10.19 (s, 1H), 8.62 (d, J = 8.9 Hz, 1H), 8.16 (s, 1H), 7.67 (d, J = 8.9 Hz, 1H), 2.29 (s, 3H), 1.35 (s, 9H) rsc.org |

| ¹³C NMR | 168.9, 144.4, 136.4, 134.4, 132.5, 122.9, 122.3, 33.3, 25.5, 23.5 rsc.org |

This interactive table summarizes the Nuclear Magnetic Resonance (NMR) data, which is crucial for the structural elucidation of the compound. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

N-(4-tert-butyl-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(15)13-10-6-5-9(12(2,3)4)7-11(10)14(16)17/h5-7H,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEOXGOYGVYZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193652 | |

| Record name | N-(4-(1,1-Dimethylethyl)-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40655-37-6 | |

| Record name | N-[4-(1,1-Dimethylethyl)-2-nitrophenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40655-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-(1,1-Dimethylethyl)-2-nitrophenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040655376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC98373 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-(1,1-Dimethylethyl)-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-(1,1-dimethylethyl)-2-nitrophenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies and Mechanistic Investigations

Regioselective Synthesis of N-(4-tert-Butyl-2-nitrophenyl)acetamide

The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution. However, the presence of multiple substituents on the benzene (B151609) ring necessitates precise control to achieve the desired isomer. In the case of this compound, the challenge lies in directing the incoming nitro group to the position ortho to the acetamide (B32628) group and meta to the tert-butyl group.

Elucidation of Electrophilic Aromatic Substitution Pathways

The synthesis of this compound is achieved through the nitration of N-(4-tert-butylphenyl)acetamide. This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The core of this mechanism involves the attack of the electron-rich aromatic ring on a potent electrophile, in this case, the nitronium ion (NO₂⁺).

The EAS mechanism can be broken down into two principal steps:

Formation of the Electrophile: The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a strong dehydrating agent, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Nucleophilic Attack and Rearomatization: The π-electron system of the N-(4-tert-butylphenyl)acetamide ring acts as a nucleophile, attacking the nitronium ion. This step is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. In the final, rapid step, a weak base (often the bisulfate ion, HSO₄⁻) abstracts a proton from the carbon atom bearing the newly attached nitro group, restoring the aromaticity of the ring. masterorganicchemistry.commasterorganicchemistry.com

The directing effects of the substituents already present on the benzene ring play a crucial role in determining the position of the incoming nitro group. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring, stabilizing the arenium ion intermediate. Conversely, the tert-butyl group is a weakly activating, ortho-, para-directing group due to hyperconjugation and inductive effects.

Strategic Control of Isomer Formation in Nitration Reactions

The regiochemical outcome of the nitration of N-(4-tert-butylphenyl)acetamide is dictated by the interplay of the directing effects of the acetamido and tert-butyl groups. The powerful ortho-, para-directing nature of the acetamido group is the dominant influence. Since the para position is already occupied by the tert-butyl group, the incoming nitro group is predominantly directed to the positions ortho to the acetamido group.

However, the bulky tert-butyl group exerts a significant steric hindrance effect. This steric hindrance disfavors the substitution at the position ortho to the tert-butyl group. Consequently, the nitration occurs primarily at the position ortho to the acetamido group and meta to the tert-butyl group, yielding this compound as the major product. The formation of the other possible isomer, N-(4-tert-Butyl-3-nitrophenyl)acetamide, is sterically hindered and thus minimized.

Several strategies can be employed to enhance the regioselectivity of nitration reactions. One approach involves the use of alternative nitrating agents or "nitronium ion carriers". While research has shown that many common carriers result in similar product distributions, metal-mediated electrophilic substitution reactions offer a more effective approach for controlling isomer distributions. dtic.mil

Impact of Catalyst Systems and Solvent Environments on Reaction Outcomes

The choice of catalyst and solvent system is critical in optimizing the yield and selectivity of the nitration reaction. The classic nitrating mixture of concentrated nitric and sulfuric acids is highly effective. The sulfuric acid not only acts as a catalyst to generate the nitronium ion but also serves as a solvent. jcbsc.orgresearchgate.net

The reaction temperature is another crucial parameter that must be carefully controlled. Nitration reactions are typically exothermic, and maintaining a low temperature (often below 20°C) is essential to prevent over-nitration and the formation of unwanted byproducts. researchgate.net

Alternative catalyst systems have been explored to achieve nitration under milder conditions and with improved regioselectivity. For instance, the use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride, can be an effective nitrating agent for electron-rich arenes. researchgate.net Metal catalysts, such as iron(III), have also been shown to activate nitrating systems, allowing for reactions to occur at very low temperatures with high efficiency. researchgate.net

The solvent environment can influence the reaction outcome by affecting the solubility of the reactants and the stability of the intermediates. While sulfuric acid is a common solvent for nitration, other solvents can be employed depending on the specific nitrating agent and substrate. For example, nitration of certain sensitive substrates has been successfully carried out in solvents like toluene (B28343) and propan-2-ol. researchgate.net

Table 1: Influence of Reaction Parameters on the Nitration of N-(4-tert-butylphenyl)acetamide

| Parameter | Condition | Effect on Outcome |

| Nitrating Agent | HNO₃/H₂SO₄ | Standard, effective method for generating the nitronium ion. masterorganicchemistry.comjcbsc.orgresearchgate.net |

| Acetyl Nitrate | Can be used for nitration of activated aromatic rings. researchgate.net | |

| Catalyst | Sulfuric Acid | Acts as both a catalyst and a solvent. jcbsc.orgresearchgate.net |

| Iron(III) Catalyst | Can activate nitrating systems for reactions at low temperatures. researchgate.net | |

| Solvent | Sulfuric Acid | Common solvent for nitration reactions. jcbsc.orgresearchgate.net |

| Toluene/Propan-2-ol | Can be used for sensitive substrates under specific conditions. researchgate.net | |

| Temperature | Below 20°C | Crucial for preventing over-nitration and byproduct formation. researchgate.net |

Advanced Derivatization and Functionalization Strategies

The presence of the nitro and acetamide groups in this compound provides opportunities for a wide range of chemical transformations, allowing for the synthesis of diverse and complex molecules.

Nucleophilic and Electrophilic Transformations of the Nitro and Acetamide Moieties

The nitro group is a versatile functional group that can undergo a variety of transformations. One of the most common reactions is its reduction to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl or Fe/HCl). The resulting diamine is a valuable precursor for the synthesis of heterocyclic compounds and other complex molecules.

The acetamide group can also be modified. For example, it can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine. This deprotection step can be useful in multi-step syntheses where the amino group needs to be temporarily protected.

Furthermore, the aromatic ring itself can undergo further electrophilic substitution reactions, although the presence of the deactivating nitro group will make such reactions more challenging. The positions for further substitution will be directed by the existing substituents.

Metal-Mediated Reactions for Aromatic Coupling and Substitutions

The field of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules. While direct metal-mediated reactions on this compound itself may be limited, its derivatives can be valuable substrates for such transformations.

For instance, if a halogen atom is introduced onto the aromatic ring, it can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. Similarly, the amino group, obtained from the reduction of the nitro group, can be a substrate for Buchwald-Hartwig amination reactions to form new carbon-nitrogen bonds.

Copper-catalyzed reactions have also emerged as powerful tools in organic synthesis. For example, copper(I) salts have been shown to promote the regioselective synthesis of anilines from β-ketobutyanilides. Such methodologies could potentially be adapted for the synthesis or derivatization of compounds related to this compound.

Table 2: Key Chemical Transformations of this compound and its Derivatives

| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group |

| Nitro Group | Reduction | H₂/Pd-C, Sn/HCl, Fe/HCl | Amino Group |

| Acetamide Group | Hydrolysis | H⁺ or OH⁻, H₂O | Amino Group |

| Aromatic Ring | Halogenation | X₂/Lewis Acid | Halogenated Aromatic Ring |

| Aromatic Halide | Suzuki Coupling | Pd catalyst, Base, Boronic Acid | Biaryl |

| Aromatic Halide | Heck Coupling | Pd catalyst, Base, Alkene | Substituted Alkene |

| Amino Group | Buchwald-Hartwig Amination | Pd catalyst, Base, Aryl Halide | Diaryl Amine |

Synthesis of this compound Analogs and Complex Structures

The synthesis of analogs of this compound and the incorporation of its structural motifs into more complex molecular architectures are crucial for the exploration of structure-activity relationships and the development of new materials. Research in this area has led to the development of synthetic routes for various substituted nitrophenylacetamides and their integration into supramolecular structures.

Analogs of this compound have been synthesized to investigate the influence of different substituents on the phenyl ring. For instance, the synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide has been achieved through the acetylation of 4-hydroxy-2-nitroaniline with acetic anhydride. nih.gov In a typical procedure, 4-hydroxy-2-nitroaniline hydrochloride is dissolved in an acetonitrile/water mixture and cooled, followed by the addition of acetic anhydride and sodium bicarbonate to maintain a pH between 5.5 and 6.5, leading to the precipitation of the desired product. nih.gov Similarly, N-(4-methoxy-2-nitrophenyl)acetamide has been prepared by the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in glacial acetic acid at room temperature. nih.gov

The following table summarizes the synthetic details for these analogs:

| Starting Material | Acetylating Agent | Solvent | Base/Conditions | Product |

| 4-hydroxy-2-nitroaniline HCl | Acetic anhydride | Acetonitrile/Water | Sodium bicarbonate, ice bath | N-(4-hydroxy-2-nitrophenyl)acetamide |

| 4-methoxy-2-nitroaniline | Acetic anhydride | Glacial acetic acid | Room temperature, 18h | N-(4-methoxy-2-nitrophenyl)acetamide |

Furthermore, the N-(4-nitrophenyl)acetamide moiety has been incorporated into larger, more complex structures such as calixarenes. Specifically, p-tert-butylthiacalix researchgate.netarenes have been functionalized at their lower rim with N-(4'-nitrophenyl)acetamide groups. The synthesis involves the alkylation of the calixarene with 2-bromo-N-(4'-nitrophenyl)acetamide in the presence of a base like sodium carbonate. This results in the formation of mono-, di-, and tetrasubstituted thiacalix researchgate.netarenes, creating sophisticated host molecules for anion recognition.

Reaction Kinetic and Thermodynamic Studies

Due to a lack of specific experimental data in the public domain for the reaction kinetics and thermodynamics of this compound synthesis, this section will discuss the general principles and data for closely related model reactions: the N-acetylation of substituted anilines and the electrophilic nitration of aromatic compounds bearing a tert-butyl group.

Quantitative Analysis of Reaction Rates and Equilibrium

The synthesis of this compound involves two key transformations: the N-acetylation of a substituted aniline (B41778) and the nitration of an aromatic ring. The rates of these reactions are significantly influenced by the electronic and steric nature of the substituents.

N-Acetylation of Anilines:

The N-acetylation of anilines is a widely studied reaction. The reaction rate is dependent on the nucleophilicity of the amino group. Electron-donating groups on the aniline ring increase the electron density on the nitrogen atom, thereby increasing its nucleophilicity and the rate of acetylation. Conversely, electron-withdrawing groups decrease the nucleophilicity and slow down the reaction.

In the case of 4-tert-butylaniline, the tert-butyl group is an electron-donating group through induction, which would be expected to increase the rate of N-acetylation compared to aniline. However, steric hindrance from the bulky tert-butyl group, especially if there are ortho substituents, can counteract this electronic effect. The presence of a nitro group, which is strongly electron-withdrawing, on the starting aniline would significantly decrease the rate of a subsequent N-acetylation.

Electrophilic Aromatic Nitration:

The nitration of N-(4-tert-butylphenyl)acetamide would be the final step to yield the target compound. The acetamido group (-NHCOCH3) is an activating, ortho-, para-directing group, while the tert-butyl group is also an activating, ortho-, para-director. The directing effects of these two groups would reinforce each other, directing the incoming nitro group to the positions ortho to the acetamido group.

The relative rates of nitration for several substituted benzenes have been reported and provide insight into the effect of the tert-butyl group.

| Compound | Relative Rate of Nitration (Benzene = 1) | ortho (%) | meta (%) | para (%) |

| Benzene | 1 | - | - | - |

| Toluene | 24 | 58 | 5 | 37 |

| tert-Butylbenzene (B1681246) | 15.7 | 12 | 8.5 | 79.5 |

As seen in the table, the tert-butyl group is activating, with tert-butylbenzene undergoing nitration approximately 16 times faster than benzene. However, it is slightly less activating than a methyl group (toluene). The steric bulk of the tert-butyl group significantly disfavors substitution at the ortho position, leading to a high preference for the para product. In the synthesis of this compound, the position ortho to the activating acetamido group and meta to the tert-butyl group would be favored for nitration.

Activation Energy Determination for Key Synthetic Steps

Specific activation energy (Ea) values for the synthesis of this compound are not available in the reviewed literature. However, activation energies for the fundamental reactions involved can be considered from related systems.

Aromatic Nitration:

The mechanism of aromatic nitration has been a subject of extensive study. The rate-determining step is generally considered to be the attack of the aromatic ring on the nitronium ion (NO2+), forming a sigma complex (arenium ion). The activation energy for this step is influenced by the stability of the transition state leading to the sigma complex.

DFT calculations on the nitration of benzene have suggested a barrier of approximately 7 kcal/mol for the electrophilic addition of the nitronium ion to the benzene ring. The formation of the nitronium ion itself from nitric acid and a catalyst like sulfuric acid has a higher activation energy, estimated to be around 18-22 kcal/mol.

For substituted benzenes, the activation energy will vary. Electron-donating groups stabilize the positive charge in the sigma complex, lowering the activation energy and increasing the reaction rate. The tert-butyl group in tert-butylbenzene, being electron-donating, would lower the activation energy for nitration compared to benzene. Conversely, the presence of a deactivating group would raise the activation energy.

It is important to note that these values are for model systems and the actual activation energies for the multi-substituted this compound system would be influenced by the combined electronic and steric effects of all substituents.

Comprehensive Structural Characterization and Spectroscopic Analysis

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure and electronic properties of N-(4-tert-Butyl-2-nitrophenyl)acetamide. The following sections describe the application of NMR, FTIR, UV-Vis, and HRMS to achieve a detailed structural assignment.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional NMR spectroscopy provides profound insights into the molecular framework of this compound by mapping the connectivity and spatial relationships of its atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for assigning the signals of the aromatic and aliphatic protons and carbons within the molecule.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different chemical environments of the protons. The aromatic region typically shows a set of signals characteristic of a substituted benzene (B151609) ring. For a related compound, N-(4-tert-Butyl-2-nitrophenyl)-2,2,2-triphenyl-acetamide, the tert-butyl group protons are expected to appear as a singlet in the aliphatic region of the spectrum. sigmaaldrich.com In similar acetanilide (B955) structures, the acetyl methyl protons present as a sharp singlet. thermofisher.com For instance, in N-(4-Bromo-2-nitrophenyl)acetamide, this singlet appears at approximately 2.28 ppm. rsc.org The amide proton (NH) signal is often observed as a broad singlet. thermofisher.com

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetamide (B32628) group typically resonates downfield. rsc.org The carbons of the tert-butyl group and the aromatic ring will also have characteristic chemical shifts. A study on N-(4-(tert-Butyl)-2-nitrophenyl)acetamide (2d) confirmed the presence of both ¹H and ¹³C NMR spectra for this compound. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Acetyl CH₃ | Singlet | ~25 |

| tert-Butyl (CH₃)₃ | Singlet | ~31, ~34 |

| Aromatic CH | Multiplets | ~120-140 |

| Aromatic C-NH | - | ~135 |

| Aromatic C-NO₂ | - | ~140 |

| Aromatic C-tert-Butyl | - | ~150 |

| Carbonyl C=O | - | ~169 |

Note: The data in this table is predictive and based on analogous compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between protons and carbons, confirming the structural assignments made from 1D spectra. harvard.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to definitively assign their positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.edu This technique allows for the unambiguous assignment of the ¹³C signals based on the known ¹H assignments. For example, the signal for the acetyl methyl protons would correlate with the signal for the acetyl methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, HMBC would show a correlation between the acetyl methyl protons and the carbonyl carbon, as well as correlations between the aromatic protons and the carbons of the benzene ring and the tert-butyl group.

Vibrational Spectroscopy (Infrared, FTIR) for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net

The FTIR spectrum of this compound is expected to show several key absorption bands. The N-H stretching vibration of the amide group typically appears in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide carbonyl group is a strong, sharp band usually found between 1630 and 1690 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to appear around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic and aliphatic groups will be observed in the 2800-3100 cm⁻¹ region. The presence of a tert-butyl group can also be confirmed by its characteristic bending vibrations. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3300-3500 |

| Amide (C=O) | Stretching | 1630-1690 |

| Nitro (NO₂) | Asymmetric Stretching | 1500-1570 |

| Nitro (NO₂) | Symmetric Stretching | 1300-1370 |

| Aromatic C-H | Stretching | 3000-3100 |

Note: The data in this table is based on typical ranges for these functional groups.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores, which are the parts of a molecule that absorb light. nist.gov

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to the π → π* and n → π* electronic transitions of the aromatic ring, the nitro group, and the acetamide group. The nitrophenyl moiety is a strong chromophore. The presence of the nitro group and the acetamide substituent on the benzene ring will influence the position and intensity of the absorption maxima (λ_max). For similar nitrophenyl compounds, strong absorptions are typically observed in the UV region. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns. researchgate.net

The HRMS of this compound would provide an exact mass measurement, allowing for the confirmation of its molecular formula, C₁₂H₁₆N₂O₃. The fragmentation pathways observed in the mass spectrum can help to further confirm the structure. Common fragmentation patterns for acetanilides include cleavage of the amide bond and loss of the acetyl group. The presence of the nitro and tert-butyl groups would also lead to characteristic fragment ions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(4-tert-Butyl-2-nitrophenyl)-2,2,2-triphenyl-acetamide |

Single-Crystal X-ray Diffraction (SCXRD) Studies

SCXRD is a powerful technique for the precise determination of the three-dimensional arrangement of atoms within a crystal. Although a crystal structure for this compound has not been reported, analysis of similar compounds provides a robust framework for predicting its structural characteristics.

The molecular geometry of this compound is largely dictated by the spatial arrangement of the acetamido, nitro, and tert-butyl groups attached to the phenyl ring. In related structures, such as N-(4-methoxy-2-nitrophenyl)acetamide, the molecule is often non-planar. The acetamido group is typically twisted out of the plane of the phenyl ring. For instance, in N-(4-methoxy-2-nitrophenyl)acetamide, the C-N-C-C torsion angle involving the acetamido group is approximately 25.4(5)°. nih.gov A similar deviation from planarity is expected for this compound due to the steric hindrance between the ortho-nitro group and the amide hydrogen.

Table 1: Representative Bond Lengths and Angles from Analogous Structures

| Parameter | N-(2-nitrophenyl)maleimide | N-(4-methoxy-2-nitrophenyl)acetamide | Expected Range for this compound |

| C-N (amide) | 1.42 Å | 1.41 Å | 1.41 - 1.43 Å |

| C=O (amide) | 1.22 Å | 1.23 Å | 1.22 - 1.24 Å |

| C-N (nitro) | 1.47 Å | 1.48 Å | 1.47 - 1.49 Å |

| N-O (nitro) | 1.22 Å | 1.22 Å | 1.21 - 1.23 Å |

| C-N-C (amide) | 124.9° | 125.4° | 124° - 126° |

| O-N-O (nitro) | 124.0° | 123.5° | 123° - 125° |

Data is illustrative and based on reported values for structurally similar compounds. nih.govnih.gov

Hydrogen bonding is expected to be a dominant feature in the crystal structure of this compound. An intramolecular hydrogen bond is highly probable between the amide hydrogen (N-H) and one of the oxygen atoms of the ortho-nitro group, forming a six-membered ring. This type of interaction is observed in many ortho-nitroaniline derivatives and contributes to the planarity of that portion of the molecule. nih.gov

Intermolecular hydrogen bonds are also expected to play a crucial role in the crystal packing. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This can lead to the formation of chains or dimers. For instance, N-H···O=C hydrogen bonds are common in acetanilide derivatives, linking molecules into extended networks. nih.govresearchgate.net The specific nature and geometry of these hydrogen bonds will define the supramolecular architecture of the crystal.

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | Type | Expected D-H···A Distance (Å) |

| N (amide) | H | O (nitro) | Intramolecular | ~2.6 - 2.8 |

| N (amide) | H | O (carbonyl) | Intermolecular | ~2.8 - 3.1 |

| C (phenyl) | H | O (nitro) | Intermolecular | ~3.2 - 3.5 |

| C (phenyl) | H | O (carbonyl) | Intermolecular | ~3.2 - 3.5 |

Distances are estimations based on typical hydrogen bond lengths in related crystal structures.

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface) onto the surface, a detailed picture of the molecular contacts can be obtained.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For this compound, the fingerprint plot would likely show prominent spikes corresponding to the N-H···O and C-H···O hydrogen bonds. The large tert-butyl group would contribute significantly to the H···H contacts.

Table 3: Predicted Major Contributions to the Hirshfeld Surface of this compound

| Contact Type | Predicted Contribution (%) |

| H···H | 30 - 40 |

| O···H/H···O | 25 - 35 |

| C···H/H···C | 10 - 20 |

| N···H/H···N | < 5 |

| C···C | < 5 |

Percentages are estimations based on analyses of structurally similar compounds. nih.govnih.gov

The red regions on the d_norm surface would highlight the areas of close contact, corresponding to the hydrogen bonding interactions. The shape index and curvedness plots would provide further information about the nature of the packing, such as the presence of π-π stacking interactions, although these are expected to be less significant due to the steric hindrance of the substituents.

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Studies (DFT, Ab Initio)

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the electronic structure and related properties of N-(4-tert-Butyl-2-nitrophenyl)acetamide.

Prediction of Electronic Properties and Molecular Orbitals

Quantum chemical calculations are extensively used to predict the electronic characteristics of molecules. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in this analysis, as they are the frontier molecular orbitals (FMOs) that primarily dictate a molecule's reactivity and electronic transitions. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govmdpi.com A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity and softer nature. mdpi.comdntb.gov.ua For instance, a related compound, 4-(tert-Butyl)-4-nitro-1,1-biphenyl, was found to have a HOMO-LUMO energy gap of 3.97 eV, suggesting it is a soft and highly reactive molecule. dntb.gov.ua

The distribution of these orbitals provides insight into the regions of the molecule that are electron-rich (HOMO) and electron-poor (LUMO), which are susceptible to electrophilic and nucleophilic attack, respectively. nih.gov The molecular electrostatic potential (MEP) map is another valuable tool derived from these calculations. It visually represents the charge distribution, with red areas indicating negative potential (prone to electrophilic attack) and blue areas showing positive potential (prone to nucleophilic attack). nih.gov

Table 1: Predicted Electronic Properties of a Related Nitroaromatic Compound

| Property | Value | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | 3.97 eV | Indicates high reactivity and molecular softness. dntb.gov.ua |

| HOMO Energy | -7.41 eV | Represents the electron-donating ability. mdpi.com |

| LUMO Energy | -3.38 eV | Represents the electron-accepting ability. mdpi.com |

| Chemical Hardness (η) | 2.03 eV | A low value confirms the molecule is soft. mdpi.com |

| Chemical Potential (µ) | -5.41 eV | A more negative value indicates higher stability against electron loss. mdpi.com |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis or decomposition of this compound. By modeling the potential energy surface of a reaction, researchers can identify the most likely reaction pathways, intermediate structures, and transition states.

For example, studies on the thermal decomposition of related N-substituted diacetamides propose mechanisms involving six-membered ring transition states. nih.govmdpi.com The calculations, often employing DFT functionals like B3LYP, can determine the activation energies and thermodynamic parameters associated with these transition states, providing a quantitative understanding of the reaction kinetics. nih.gov The inclusion of dispersion corrections can be crucial for accurately modeling non-covalent interactions within the transition state. mdpi.com Natural Bond Orbital (NBO) analysis can further reveal the electronic delocalization and charge transfer that occurs during the reaction process. mdpi.com

Calculation of Spectroscopic Parameters and Comparison with Experimental Data

Quantum mechanical methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. researchgate.net

Theoretical calculations of vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), and electronic absorption spectra (UV-Vis) are routinely performed. researchgate.netsciety.org For instance, time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, providing information on excitation energies and oscillator strengths. mdpi.comsciety.org A good correlation between the calculated and experimental spectra confirms the accuracy of the optimized molecular geometry and the chosen computational method. sciety.org

Molecular Modeling and Simulation

Beyond static quantum mechanical calculations, molecular modeling and simulation techniques explore the dynamic behavior and conformational flexibility of this compound.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in this compound, such as the bond connecting the phenyl ring to the acetamide (B32628) group, allows for multiple conformations. Conformational analysis aims to identify the stable conformers and map the potential energy landscape of the molecule. nih.gov This landscape illustrates the relative energies of different conformations and the energy barriers between them. nih.govnih.gov

In similar molecules, such as N-(4-methoxy-2-nitrophenyl)acetamide, the degree of planarity of the substituent groups with the central phenyl ring is a key conformational feature. nih.gov Torsion angles, which describe the rotation around specific bonds, are calculated to quantify these conformational preferences. nih.gov The intrinsic energy landscape, which has a weak dependence on temperature, can be quantified to understand the underlying interactions that govern the molecule's shape. nih.gov

Studies of Intermolecular Interactions and Non-Covalent Forces

The way this compound molecules interact with each other in the solid state or in solution is governed by intermolecular and non-covalent forces. These interactions, such as hydrogen bonds and van der Waals forces, are crucial for understanding crystal packing and other macroscopic properties.

Predictive Studies on Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly influenced by the electronic and steric nature of its constituent groups. Computational chemistry provides powerful tools to predict and understand these properties, guiding the synthesis of new derivatives with desired characteristics.

Computational Assessment of Substituent Effects

The interplay of the tert-butyl, nitro, and acetamido groups on the phenyl ring of this compound dictates its chemical behavior. Density Functional Theory (DFT) and other computational methods are instrumental in dissecting these substituent effects.

Substituents on the phenyl ring can alter the molecule's reactivity in several ways. Electron-donating groups can increase the electron density on the aromatic ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, such as the nitro group, decrease the electron density, deactivating the ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution.

Computational methods can quantify these effects by calculating various molecular descriptors. Natural Bond Orbital (NBO) analysis, for example, can reveal details about electron delocalization and intramolecular interactions, such as hydrogen bonding between the amide proton and an oxygen atom of the nitro group, which can influence the compound's conformation and stability. nih.govmdpi.com

The following table summarizes the typical effects of different substituent types on the reactivity of a substituted benzene (B151609) ring, which can be computationally modeled for derivatives of this compound.

| Substituent Type | Electronic Effect | Influence on Reactivity | Example Substituents |

| Electron-Donating | Increases electron density on the ring | Activates the ring towards electrophilic substitution | -OH, -OR, -NH2 |

| Electron-Withdrawing | Decreases electron density on the ring | Deactivates the ring towards electrophilic substitution; Activates for nucleophilic substitution | -NO2, -CN, -C(O)R |

| Halogens | Inductively withdrawing, but resonance donating | Generally deactivating, but ortho-, para-directing | -F, -Cl, -Br |

Rational Design of this compound Derivatives

The insights gained from computational assessments of substituent effects provide a solid foundation for the rational design of novel this compound derivatives with tailored properties. By strategically modifying the substituents, it is possible to fine-tune the molecule's electronic and steric characteristics for specific applications.

For instance, if the goal is to enhance the molecule's reactivity towards a specific nucleophile, one could computationally screen a library of derivatives with different electron-withdrawing groups at various positions on the phenyl ring. Frontier Molecular Orbital (FMO) theory, particularly the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), can be employed to predict the most likely sites for nucleophilic attack. A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack.

Similarly, if the objective is to design a derivative with potential biological activity, molecular docking studies can be performed. This involves computationally placing the designed molecules into the active site of a target protein to predict their binding affinity and orientation. For example, a study on 4-(tert-butyl)-4'-nitro-1,1'-biphenyl, a compound with some structural similarities, utilized DFT and molecular docking to suggest its potential as an anticancer agent. eurjchem.com This highlights a potential avenue for the rational design of this compound derivatives.

The table below illustrates a hypothetical rational design strategy for modifying the properties of this compound.

| Design Goal | Proposed Modification | Rationale | Computational Method |

| Increase electrophilicity | Replace tert-butyl with a stronger electron-donating group (e.g., methoxy) | Enhance electron density on the ring | DFT, FMO analysis |

| Enhance solubility in polar solvents | Introduce a hydroxyl group on the tert-butyl group | Increase polarity and potential for hydrogen bonding | Calculation of logP, solvation energy |

| Modulate biological activity | Introduce a halogen (e.g., Br) at a specific position | Alter steric and electronic properties to fit a biological target | Molecular docking, QSAR |

Through such iterative cycles of computational prediction and subsequent experimental validation, it is possible to efficiently explore the chemical space around the this compound scaffold and develop new compounds with optimized reactivity, selectivity, and other desired properties.

Role As a Molecular Scaffold in Advanced Organic Materials and Supramolecular Chemistry

Incorporation into Macrocyclic Receptors (e.g., Calixarenes, Thiacalixarenes)

Macrocycles like calixarenes and their sulfur-bridged analogues, thiacalixarenes, provide a pre-organized, three-dimensional structure ideal for the construction of synthetic receptors. The N-(nitrophenyl)acetamide unit is typically appended to the "lower rim" of these cup-shaped molecules, directing the binding functionalities into the macrocyclic cavity.

The synthesis of these advanced receptors involves the chemical modification of a parent p-tert-butylthiacalix acs.orgarene. nih.gov In a typical procedure, the hydroxyl groups on the lower rim of the thiacalixarene are reacted with an alkylating agent, such as an α-bromoacetamide derivative of a nitrophenylamine. nih.gov This reaction is generally carried out in an organic solvent like acetone with a base such as potassium or cesium carbonate to facilitate the substitution. nih.gov

This synthetic strategy allows for the introduction of one or more N-(nitrophenyl)acetamide groups, leading to receptors with varying numbers of binding sites. nih.gov The resulting functionalized thiacalixarenes can be isolated in specific conformations, such as the "cone" or "partial cone" arrangements, which dictate the shape and properties of the binding cavity. nih.gov The presence of the N-(nitrophenyl)acetamide fragment is particularly advantageous as it provides both a polar NH group for interaction with anions and a chromophoric nitrophenyl group that allows for the detection of binding events using UV-Vis spectroscopy. nih.gov

Achieving precise control over the number and position of functional groups on the calixarene scaffold, known as regioselectivity, is a significant synthetic challenge. nih.gov Researchers have developed methods to achieve mono-, di-, tri-, and tetra-substitution at the lower rim of thiacalix acs.orgarenes. nih.gov The choice of reaction conditions, including the base and solvent, plays a critical role in directing the outcome of the functionalization. nih.gov For instance, employing a weak base can favor the formation of 1,3-disubstituted products. nih.gov This control allows for the fine-tuning of the receptor's properties, as the specific arrangement and number of N-(nitrophenyl)acetamide moieties profoundly influence the receptor's binding affinity and selectivity for different anions. nih.govnih.gov

Supramolecular Assembly and Host-Guest Interactions

Once synthesized, these functionalized macrocycles act as hosts in host-guest chemistry, capable of selectively binding specific guest molecules or ions. The primary application explored for thiacalixarenes bearing N-(nitrophenyl)acetamide groups is in the field of anion recognition.

The complexation abilities of these receptors have been systematically studied with a variety of anions, typically as their tetrabutylammonium salts. nih.gov These studies reveal that the N-(nitrophenyl)acetamide units create a highly effective binding site for anions like fluoride (F⁻), chloride (Cl⁻), acetate (B1210297) (CH₃CO₂⁻), and dihydrogen phosphate (H₂PO₄⁻). nih.govnih.gov

The primary forces driving the recognition process are hydrogen bonding and anion-π interactions.

Hydrogen Bonding: The amide N-H group is a potent hydrogen bond donor. It forms strong, directional hydrogen bonds with basic anions, playing a key role in stabilizing the host-guest complex. nih.gov Infrared spectroscopy confirms the presence of these N-H groups and their involvement in intramolecular hydrogen bonding that helps to stabilize the receptor's cone conformation. nih.gov

Quantitative binding studies, often performed using UV-Vis spectrophotometric titrations, have provided detailed insights into the efficacy and selectivity of these receptors. A p-tert-butylthiacalix acs.orgarene fully substituted at the lower rim with four N-(4'-nitrophenyl)acetamide moieties has been shown to be a particularly effective receptor. nih.gov It binds various anions with high affinity, with association constants (Kₐ) ranging from 3,550 to 794,000 M⁻¹. nih.govresearchgate.net

The selectivity of this tetrasubstituted receptor for certain anions over others is noteworthy, with selectivity ratios for F⁻, Cl⁻, CH₃CO₂⁻, and H₂PO₄⁻ against other anions ranging from 4.1 to 223.9. nih.gov The degree of functionalization dramatically impacts binding; replacing one or two of the acetamide (B32628) binding groups with non-binding N,N-diethylacetamide groups significantly reduces the receptor's complexation ability. nih.govnih.gov Furthermore, the specific placement of the binding groups is crucial. A 1,2-disubstituted thiacalixarene with just one N-(4'-nitrophenyl)acetamide unit exhibits high selectivity for the fluoride anion, a property not observed in the corresponding 1,3-disubstituted version containing two such units. nih.gov

Table 1: Association Constants (Kₐ) for Anion Binding by a Thiacalix acs.orgarene Tetrasubstituted with N-(4'-nitrophenyl)acetamide Moieties

| Anionic Guest | Association Constant (Kₐ, M⁻¹) | Log Kₐ |

| F⁻ | 794,000 | 5.90 |

| Cl⁻ | 25,100 | 4.40 |

| Br⁻ | 5,010 | 3.70 |

| I⁻ | 3,550 | 3.55 |

| CH₃CO₂⁻ | 501,000 | 5.70 |

| H₂PO₄⁻ | 398,000 | 5.60 |

| NO₃⁻ | 4,470 | 3.65 |

Data sourced from studies on p-tert-butylthiacalix acs.orgarene tetrasubstituted at the lower rim by N-(4'-nitrophenyl)acetamide moieties. nih.govnih.gov

: Self-Assembly Processes and Crystal Engineering

The molecular architecture of N-(4-tert-Butyl-2-nitrophenyl)acetamide, characterized by a combination of a rigid phenyl ring, a bulky tert-butyl group, a polar nitro group, and a hydrogen-bonding capable acetamide moiety, makes it a promising candidate as a molecular scaffold in the design of advanced organic materials and in the field of supramolecular chemistry. The strategic placement of these functional groups is expected to direct specific intermolecular interactions, leading to predictable self-assembly behaviors and crystal packing, which are fundamental aspects of crystal engineering.

Table 1: Potential Intermolecular Interactions in the Self-Assembly of this compound

| Interaction Type | Donor | Acceptor | Potential Role in Self-Assembly |

| Hydrogen Bonding | N-H (amide) | O=C (amide) | Formation of 1D chains or 2D sheets |

| Hydrogen Bonding | C-H (aromatic/alkyl) | O (nitro/amide) | Stabilization of packing motifs |

| Dipole-Dipole | -NO₂ | -NO₂ | Influences molecular alignment |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Can be modulated by the tert-butyl group |

| van der Waals | tert-Butyl Group | Various | Steric guidance and space-filling |

Development of Optically Active Chemical Entities

Influence of this compound Moiety on Luminescence and Photophysical Properties

The this compound moiety possesses distinct electronic features that are expected to significantly influence the luminescence and photophysical properties of any larger chemical entity it is incorporated into. The photophysical behavior is primarily governed by the interplay between the electron-donating acetamide group and the strongly electron-withdrawing nitro group, mediated by the π-system of the phenyl ring.

The presence of a nitro group on an aromatic ring is often associated with the quenching of fluorescence due to the promotion of intersystem crossing from the singlet excited state to the triplet state. This is a common phenomenon in nitroaromatic compounds. However, the specific substitution pattern and the presence of other functional groups can modulate these properties. The ortho-position of the nitro group relative to the acetamide linker can lead to intramolecular hydrogen bonding between the amide N-H and an oxygen of the nitro group, which can affect the excited state dynamics.

The tert-butyl group, while not directly participating in the electronic transitions, can indirectly influence the photophysical properties. Its steric bulk can cause a twist in the phenyl ring relative to the acetamide plane, which would affect the extent of π-conjugation and, consequently, the energy of the electronic transitions. By preventing close packing and aggregation in the solid state or in concentrated solutions, the tert-butyl group can help to preserve the intrinsic luminescent properties of the molecule and reduce quenching effects that arise from intermolecular interactions.

Table 2: Predicted Photophysical Characteristics of this compound Based on Analogous Systems

| Property | Predicted Characteristic | Rationale |

| Absorption (λmax) | UV-Vis region | π-π* and n-π* transitions of the nitro-aniline chromophore. |

| Emission | Likely weak or quenched in non-polar solvents | Nitro group often acts as a fluorescence quencher. |

| Excited State | Potential for Intramolecular Charge Transfer (ICT) | Donor-acceptor nature of the acetamide and nitro groups. |

| Solvatochromism | Possible shift in emission wavelength with solvent polarity | Stabilization of the ICT state in polar solvents. |

| Intersystem Crossing | Potentially efficient | Heavy atom effect of the nitro group is minimal, but spin-orbit coupling can be enhanced. |

Advanced Reactivity Studies and Transformation Pathways

Nitro Group Transformations

The nitro group is a versatile functional group that profoundly influences the molecule's reactivity, both as a site for transformation and as a modulator of aromatic ring reactivity.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a route to valuable amino compounds which are precursors to a wide range of derivatives. jsynthchem.com The selective reduction of the nitro group in N-(4-tert-Butyl-2-nitrophenyl)acetamide to an amine is a key step for further functionalization. Various reagents and conditions can be employed to achieve this transformation while preserving the amide functionality.

The choice of reducing agent is critical for chemoselectivity. While powerful reagents like lithium aluminum hydride might also affect the amide group, milder systems are preferred. jsynthchem.com Systems like sodium borohydride (B1222165) in the presence of transition metal catalysts (e.g., Ni(PPh3)4) have been shown to effectively reduce nitroaromatics to their corresponding amines at room temperature. jsynthchem.com Another common method for selective nitro group reduction in the presence of other functional groups is catalytic hydrogenation.

For polynitro compounds, reagents like sodium sulfide (B99878) (Na2S) or sodium polysulfide are known to selectively reduce one nitro group. stackexchange.com The regioselectivity of this reduction is often influenced by the steric and electronic environment. For instance, in related dinitroaniline compounds, preference is given to the reduction of a nitro group that is ortho to an amino group. stackexchange.com In the case of this compound, the nitro group is ortho to the acetamido group, which would influence its reactivity. The bulky tert-butyl group para to the nitro group also exerts a steric effect that can direct the approach of the reducing agent.

Table 1: Potential Reagents for Selective Nitro Group Reduction

| Reagent System | Conditions | Expected Product | Notes |

|---|---|---|---|

| NaBH4 / Ni(PPh3)4 | Ethanol (B145695), Room Temp | N-(2-Amino-4-tert-butylphenyl)acetamide | A mild system known for reducing nitroaromatics without affecting many other functional groups. jsynthchem.com |

| H2 / Pd/C | Methanol or Ethanol | N-(2-Amino-4-tert-butylphenyl)acetamide | A common and effective method for catalytic hydrogenation of nitro groups. |

| SnCl2·2H2O / HCl | Ethanol, Reflux | N-(2-Amino-4-tert-butylphenyl)acetamide | A classic method for nitro group reduction (Stephen reduction). |

The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). youtube.com This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.com

In this compound, the nitro group at the C2 position, along with the acetamido group at C1, significantly influences the sites susceptible to nucleophilic attack. The most activated positions are typically ortho and para to the strong electron-withdrawing nitro group. Therefore, a nucleophile would preferentially attack the C3 or C5 positions, assuming a suitable leaving group is present at one of these positions. However, in the absence of a conventional leaving group, the reaction can proceed as a nucleophilic aromatic substitution of hydrogen (SNAH), though this is less common. The presence of the acetamido group, particularly its N-H proton, can also play a role in the reaction pathway, potentially through initial deprotonation under basic conditions. researchgate.net

Table 2: Influence of the Nitro Group on Aromatic Nucleophilic Substitution (SNAr)

| Feature | Description | Implication for this compound |

|---|---|---|

| Ring Activation | The strongly electron-withdrawing nitro group lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. youtube.com | The phenyl ring is activated for SNAr reactions. |

| Intermediate Stabilization | The nitro group stabilizes the negatively charged Meisenheimer complex, the key intermediate in SNAr, via resonance. youtube.com | This lowers the activation energy for the reaction, facilitating substitution. |

| Directing Effect | Activation is strongest at the positions ortho and para to the nitro group. | Positions C1, C3, and C5 are electronically activated. However, with the acetamido group at C1, attack is most likely at C3 or C5 if a leaving group is present. |

Amide Group Chemistry

The reactivity of the acetamido group is central to the molecule's chemical behavior, offering pathways for hydrolysis, modification, and further derivatization.

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can occur under acidic or basic conditions. The stability of the amide bond in this compound is governed by a balance of electronic and steric factors.

Electronically, the ortho-nitro group is strongly electron-withdrawing. This effect decreases the electron density on the amide nitrogen and increases the electrophilicity of the amide carbonyl carbon, which should, in principle, make it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

However, steric hindrance plays a a significant opposing role. The bulky tert-butyl group at the para position and, more importantly, the adjacent nitro group at the ortho position, physically obstruct the approach of a nucleophile to the amide carbonyl. This steric shielding can dramatically decrease the rate of hydrolysis. Similar steric effects are known to determine the equilibrium between amides and nitriles under certain conditions. rsc.org Therefore, this compound is expected to exhibit considerable hydrolytic stability, requiring harsh conditions (e.g., concentrated acid or base at high temperatures) for efficient cleavage.

Table 3: Factors Influencing Amide Hydrolysis

| Factor | Influence | Effect on this compound |

|---|---|---|

| Electronic Effect | The electron-withdrawing ortho-nitro group increases the electrophilicity of the carbonyl carbon. | Promotes hydrolysis by making the carbonyl carbon more susceptible to nucleophilic attack. |

| Steric Hindrance | The ortho-nitro group and the para-tert-butyl group sterically block the approach of nucleophiles to the carbonyl carbon. rsc.org | Inhibits hydrolysis by raising the energy of the tetrahedral intermediate. |

The N-H proton of the amide group can be removed by a sufficiently strong base to form an amidate anion. This anion is a potent nucleophile that can react with various electrophiles, such as alkyl halides or acyl chlorides, in N-alkylation or N-acylation reactions, respectively.

The acidity of the amide N-H proton in this compound is enhanced by the electron-withdrawing nitro group at the ortho position, making deprotonation easier compared to a non-nitrated acetanilide (B955). Research on related systems, such as the alkylation of p-tert-butylthiacalix nih.govarene with 2-bromo-N-(4'-nitrophenyl)acetamide, demonstrates that nitrophenylacetamide moieties can be effectively alkylated using bases like sodium carbonate (Na2CO3), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). nih.gov This indicates that similar conditions could be applied to achieve N-alkylation or N-acylation of this compound, providing a pathway to tertiary amides.

Table 4: Representative Conditions for Amide N-Alkylation/Acylation

| Reaction Type | Reagents | Base | Potential Product |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH3I) | K2CO3 or Cs2CO3 | N-Alkyl-N-(4-tert-butyl-2-nitrophenyl)acetamide |

| N-Acylation | Acyl chloride (e.g., CH3COCl) | Strong, non-nucleophilic base (e.g., NaH) | N-Acetyl-N-(4-tert-butyl-2-nitrophenyl)acetamide (an imide derivative) |

tert-Butyl Group Influence on Steric and Electronic Properties

Steric Influence: The most prominent feature of the tert-butyl group is its large size. Positioned at C4, it provides substantial steric bulk. This bulk can influence the conformation of the molecule and hinder the approach of reagents to the adjacent positions on the ring (C3 and C5) and, to a lesser extent, to the functional groups at C1 and C2. This steric shielding can affect the rates and regioselectivity of reactions such as aromatic substitution and transformations involving the nitro and amide groups. rsc.org

Table 5: Summary of tert-Butyl Group Effects

| Property | Description | Impact on Reactivity |

|---|---|---|

| Steric Effect | Large, bulky group creates significant spatial hindrance. rsc.org | - Hinders attack at adjacent ring positions (C3, C5).- May influence the orientation of the nitro and amide groups.- Can slow down reactions by impeding reagent access. |

| Electronic Effect | Weak electron-donating group via induction and hyperconjugation. nih.gov | - Slightly increases electron density in the aromatic ring.- Subtly counteracts the electron-withdrawing effect of the nitro group.- May slightly raise the energy of the LUMO. nih.gov |

Steric Hindrance Effects on Reaction Pathways

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. youtube.com In this compound, the most significant source of steric hindrance is the tert-butyl group. This bulky alkyl group physically obstructs access to the positions on the aromatic ring adjacent to it (the ortho positions).

The concept is well-documented in electrophilic aromatic substitution reactions. For instance, the nitration of tert-butylbenzene (B1681246) yields a significantly lower percentage of the ortho-substituted product compared to the para-substituted product, despite the tert-butyl group being an ortho-para director. stackexchange.commsu.edu While toluene (B28343) (with a smaller methyl group) yields about 58.5% ortho-nitrotoluene, tert-butylbenzene yields only 16% of the ortho product. msu.edu This is a direct consequence of the steric bulk of the tert-butyl group blocking the approach of the electrophile to the ortho positions. stackexchange.commsu.edu

In the context of this compound, the tert-butyl group at position C-4 sterically hinders reactions at the C-3 and C-5 positions. Any potential incoming reactant, whether an electrophile or a nucleophile targeting a nearby group, will experience spatial repulsion from the large cloud of electrons and the sheer physical size of the tert-butyl substituent. This effect can dictate the regioselectivity of further substitution reactions, favoring pathways where the reactant approaches less crowded sites on the aromatic ring. For example, if a reaction were to occur that involves substitution on the ring, the positions ortho to the bulky tert-butyl group would be less favored.

Table 1: Influence of Steric Hindrance by the tert-Butyl Group on Regioselectivity

| Reactant Approaching | Target Position | Steric Influence of tert-Butyl Group | Expected Outcome |

|---|---|---|---|

| Electrophile | C-3 or C-5 | High Steric Hindrance | Reaction is slowed or prevented nih.gov |

| Electrophile | C-6 | Moderate Steric Hindrance | Reaction is possible but may be slowed |

| Nucleophile | C-1 (Displacement of Acetamido) | Low Steric Hindrance | Pathway is sterically accessible |

Electronic Contributions to Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is heavily influenced by the electronic effects of its substituents. These effects are broadly categorized as inductive effects (electron donation or withdrawal through sigma bonds) and resonance effects (electron donation or withdrawal through the pi system). libretexts.org

Acetamido Group (-NHCOCH₃): This group is a powerful activating group and an ortho-para director. The nitrogen atom possesses a lone pair of electrons that it can donate to the aromatic ring through resonance, increasing the electron density of the ring, particularly at the ortho and para positions. jcbsc.org This donation stabilizes the carbocation intermediate (the benzenonium ion) formed during electrophilic aromatic substitution, thereby activating the ring towards such reactions. msu.edu

tert-Butyl Group (-C(CH₃)₃): As an alkyl group, the tert-butyl substituent is an activating group and an ortho-para director. stackexchange.com It donates electron density to the ring primarily through an inductive effect, where the sp³ hybridized carbon of the tert-butyl group donates electrons to the sp² hybridized carbon of the aromatic ring. stackexchange.com A smaller contribution also comes from hyperconjugation.

Nitro Group (-NO₂): The nitro group is one of the strongest deactivating groups. It strongly withdraws electron density from the aromatic ring through both a powerful inductive effect (due to the high electronegativity of the nitrogen and oxygen atoms) and a resonance effect. libretexts.org This withdrawal of electrons makes the ring significantly less nucleophilic and thus much less reactive towards electrophiles. The nitro group is a meta-director for electrophilic substitution.

Emerging Research Perspectives and Future Directions

Application of N-(4-tert-Butyl-2-nitrophenyl)acetamide in Advanced Synthesis Methodologies

There is currently no available scientific literature that describes the use of this compound as a key starting material, intermediate, or product in advanced synthesis methodologies. Research into related nitrophenylacetamide derivatives often focuses on their utility in the synthesis of pharmaceuticals and other functional materials, but specific examples involving the 4-tert-butyl substituted variant are not documented.

Investigation of Novel Reaction Pathways and Catalytic Systems

The investigation of novel reaction pathways and the development of new catalytic systems are crucial areas of modern chemical research. However, this compound has not been reported as a substrate or catalyst in such studies. For instance, while the catalytic reduction of nitroarenes is a widely studied transformation, specific conditions and outcomes for the reduction of this compound have not been detailed in peer-reviewed publications. The unique steric and electronic properties conferred by the tert-butyl and nitro groups could potentially lead to interesting reactivity, but this remains an unexplored area.

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

The intersection of chemistry with machine learning and artificial intelligence is a rapidly growing field, enabling the prediction of molecular properties, reaction outcomes, and the discovery of new chemical entities. There are no published studies that have included this compound in datasets for training machine learning models or for computational screening campaigns. The predicted data available in public databases, such as those on PubChem, could serve as a starting point for such computational studies, but as of now, this potential has not been realized.

Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 236.27 g/mol | PubChem |

| XLogP3 | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

This table contains computationally predicted data and has not been experimentally verified.

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing N-(4-tert-Butyl-2-nitrophenyl)acetamide?

- Methodological Answer : Synthesis typically involves sequential nitration, tert-butyl group introduction, and acetylation. Critical parameters include:

- Temperature control (e.g., maintaining 0–5°C during nitration to avoid side reactions).

- Solvent selection (polar aprotic solvents like DMF for acetylation steps).

- Reaction time optimization (monitored via TLC or HPLC to ensure completion).

Purity is maximized through recrystallization (ethanol/water mixtures) or column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C) confirms structural integrity, with nitro and tert-butyl groups showing distinct shifts (e.g., tert-butyl protons at ~1.3 ppm).

- FT-IR verifies functional groups (C=O stretch ~1680 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹).

- Mass spectrometry (ESI-TOF) validates molecular weight (e.g., [M+H]+ at m/z 265.1).

- Melting point analysis ensures consistency with literature values .

Q. How can researchers assess and ensure compound stability during storage?

- Methodological Answer :

- Store in amber vials at –20°C under inert atmosphere (N₂/Ar) to prevent photodegradation and hydrolysis.

- Monitor stability via HPLC (tracking degradation peaks) and UV-Vis spectroscopy (absorbance changes at λmax ~270 nm) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and nitro groups influence reactivity in downstream modifications?

- Methodological Answer :

- Steric hindrance from the tert-butyl group reduces nucleophilic substitution rates at the para position (e.g., in Suzuki coupling).

- Electron-withdrawing nitro group activates the aromatic ring for electrophilic substitutions but deactivates adjacent positions. Computational modeling (DFT) predicts regioselectivity, validated experimentally via XRD (crystal structure analysis) .

Q. What experimental approaches resolve contradictions in purity assessments (e.g., HPLC vs. NMR)?

- Methodological Answer :

- HPLC-DAD/MS identifies co-eluting impurities undetected by NMR.

- Quantitative ¹³C NMR with internal standards (e.g., maleic acid) quantifies purity without chromatographic separation.

- Elemental analysis (C/H/N) cross-checks stoichiometric consistency .

Q. How can researchers design bioactivity studies to elucidate mechanisms of action?

- Methodological Answer :

- Enzyme inhibition assays (e.g., IC₅₀ determination for kinases) using fluorogenic substrates.

- Cellular uptake studies (LC-MS/MS quantification in lysates) correlate intracellular concentration with efficacy.

- Molecular docking (AutoDock Vina) predicts binding modes, validated by surface plasmon resonance (SPR) for affinity measurements (KD values) .

Q. What degradation pathways dominate under physiological conditions, and how are they characterized?

- Methodological Answer :

- Forced degradation studies (acid/base/oxidative stress) identify major breakdown products.

- LC-HRMS tracks degradation kinetics and fragments, while NMR elucidates structural changes (e.g., nitro group reduction to amine).

- Stability-indicating methods (e.g., USP guidelines) validate analytical robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products